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RA-9

DUB inhibitor UCHL5 USP14

Generic DUB inhibitors lack RA-9's selectivity for proteasome-associated UCHL5/USP14 vs 20S core. Solution: RA-9 (CAS: 919091-63-7). - Validated: Inhibits UCHL5 (IC50=0.8µM), USP14 (IC50=1.2µM); no 20S activity up to 10µM. - In vivo protocol: 5 mg/kg IP, ES-2 xenograft model. - Direct shipment: Ambient. Standard B2B documentation included.

Molecular Formula C19H15N3O5
Molecular Weight 365.3 g/mol
CAS No. 919091-63-7
Cat. No. B3182574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRA-9
CAS919091-63-7
Molecular FormulaC19H15N3O5
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])CN1
InChIInChI=1S/C19H15N3O5/c23-19-15(9-13-1-5-17(6-2-13)21(24)25)11-20-12-16(19)10-14-3-7-18(8-4-14)22(26)27/h1-10,20H,11-12H2/b15-9+,16-10+
InChIKeyYUYPWAMLWZVHAE-KAVGSWPWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RA-9 Proteasome-Associated DUB Inhibitor


RA-9 (CAS 919091-63-7), chemically known as (3E,5E)-3,5-Bis[(4-nitrophenyl)methylene]-4-piperidinone, is a small-molecule inhibitor that selectively targets proteasome-associated deubiquitinating enzymes (DUBs) including UCHL5, USP14, USP2, USP5, and USP8 [1]. It functions by blocking ubiquitin-dependent protein degradation without affecting the 20S proteasome catalytic core activity, thereby inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately leading to apoptosis . Its unique mechanism distinguishes it from classical proteasome inhibitors and positions it as a critical tool in cancer research, particularly for ovarian cancer [1].

Cell-permeable probe for proteasome-associated DUB inhibition studies
Targets UCHL5 and USP14, enabling dual-DUB pathway investigation
Sparing 20S proteasome catalytic activity, clean tool for 19S-20S mechanistic separation
UPR-mediated apoptosis research context in ovarian cancer cell models

RA-9 vs Generic DUB Inhibitors


While many compounds claim to target deubiquitinating enzymes (DUBs), the proteasome-associated DUB inhibitors represent a heterogeneous class with significant variations in target selectivity, potency, and downstream biological effects. Generic substitution without rigorous comparative data can lead to confounded experimental results. For instance, RA-9 specifically inhibits a subset of DUBs (UCHL5, USP14) without impacting 20S proteasome activity, a profile not shared by all DUB inhibitors [1]. Conversely, compounds like b-AP15 also target UCHL5 and USP14 but may exhibit different potency profiles or off-target effects [2]. Substituting RA-9 with a less selective or mechanistically distinct inhibitor could drastically alter the cellular stress response, compromising the validity of your cancer biology or ubiquitin-proteasome system (UPS) studies [1].

VLX1570 / AC17: Differ substantially in proteasomal DUB potency and selectivity profile; may shift assay window and off-target interpretation.
IU1 / IU1-248: USP14-selective inhibitors lack UCHL5 coverage, which can alter UPR pathway-response endpoints.
AM146 / RA-14: Close chalcone analogs exhibit divergent cell-line cytotoxicity profiles and 26S modulation; not interchangeable for target validation.

RA-9 Quantitative Head-to-Head Comparisons


Cytotoxicity vs AM146 and RA-14 Across Nine Cell Lines

RA-9 exhibits selective inhibition of the proteasome-associated DUBs UCHL5 and USP14 with IC50 values of 0.8 μM and 1.2 μM, respectively, while showing no inhibition of the 20S proteasome core activity at concentrations up to 10 μM . This contrasts with other inhibitors like IU1-47, which shows a USP14 IC50 of 0.6 μM but lacks significant activity against UCHL5 , and b-AP15, which inhibits both UCHL5 and USP14 with an IC50 of approximately 2.1 μM for the 19S proteasome Ub-AMC cleavage assay .

Cytotoxicity vs Analogs
Head-to-head
CaSki cells: RA-9 IC50 1.64 μM, AM146 3.73 μM, RA-14 1.55 μM
HeLa: RA-9 2.37 μM, AM146 1.83 μM
ES-2: RA-9 3.21 μM, RA-14 1.87 μM
Cell-line-specific differences require compound-specific selection for cytotoxicity studies.
WST-1 assay, 48 h; nine cell lines tested
DUB inhibitor UCHL5 USP14 IC50 proteasome

Proteasomal DUB Inhibition vs VLX1570 and AC17

A critical differentiator for RA-9 is its lack of effect on the 20S proteasome catalytic core activity at concentrations up to 10 μM . This is in direct contrast to proteasome inhibitors like Bortezomib, which potently inhibits the 20S proteasome (IC50 ~2.4 nM for CT-L activity) [1]. RA-9's mechanism therefore avoids the direct blockade of the proteasome's proteolytic function, instead inducing proteotoxic stress via the accumulation of poly-ubiquitinated proteins from DUB inhibition .

Proteasomal DUB Inhibition
Cross-study
RA-9 inhibits at 20 μM
VLX1570 IC50 10 μM
AC17 IC50 4 μM
Moderate potency ranking supports titratable DUB inhibition range selection.
Ub-AMC fluorogenic substrate assay
DUB inhibitor 20S proteasome selectivity UPS mechanism of action

20S Core Sparing vs Bortezomib

RA-9 demonstrates potent antiproliferative activity against human ovarian cancer cell lines, with IC50 values of 1.5 μM (SKOV3), 2.3 μM (OVCAR3), and 1.8 μM (A2780) after 72 hours of treatment . This is comparable to other DUB inhibitors like b-AP15, which exhibits IC50 values ranging from 0.5 μM to 2.1 μM in various cancer cell lines [1], confirming RA-9's efficacy in cellular models of ovarian cancer.

20S Proteasome Sparing
Head-to-head
RA-9: No inhibition of chymotrypsin-like, trypsin-like, caspase-like activities at ≤10 μM
Bortezomib: Potent pan-20S inhibitor
Mechanistically distinct: DUB→UPR pathway, orthogonal to direct 20S inhibition.
Purified human 20S, Proteasome-Glo assay
ovarian cancer antiproliferative IC50 cell viability SKOV3

DUB Target Selectivity vs IU1

Treatment with RA-9 (3 μM for 48 hours) selectively induced apoptosis in 45% of SKOV3 ovarian cancer cells, compared to only 5% in vehicle-treated controls . Importantly, this apoptosis-inducing effect was selective for cancer cells, as RA-9 demonstrated minimal toxicity toward normal ovarian surface epithelial (OSE) cells [1]. This selectivity profile is a crucial advantage over less discriminating cytotoxic agents, potentially widening the therapeutic window.

DUB Target Selectivity
Cross-study
RA-9: UCHL5 IC50 0.8 μM, USP14 IC50 1.2 μM; spares USP7, BAP1
IU1: USP14 IC50 4.7 μM (selective)
Multi-DUB coverage vs single-target USP14; enables UCHL5/USP14 co-inhibition studies.
Ub-AMC/Ub-PA probes, cell-free DUB panel
apoptosis selectivity ovarian cancer primary cells therapeutic window

RA-9 Research Applications


Apoptosis Induction via UPR in Ovarian Cancer

RA-9 is ideally suited for in vitro and in vivo studies of ovarian cancer biology, particularly in models where the ubiquitin-proteasome system (UPS) is implicated. Its potent antiproliferative effects (IC50 of 1.5-2.3 μM across SKOV3, OVCAR3, and A2780 cell lines) and ability to selectively induce apoptosis via the unfolded protein response (UPR) make it a valuable tool for elucidating UPS stress mechanisms in this malignancy [1]. Its use in xenograft models has demonstrated tumor growth retardation and increased overall survival [1].

Multi-DUB Selectivity Profiling (UCHL5/USP14)

RA-9's dual inhibition of UCHL5 and USP14 at sub-micromolar concentrations (IC50 = 0.8 μM and 1.2 μM, respectively) provides a chemical probe for dissecting the specific contributions of these two DUBs to proteasome function and proteotoxic stress responses . This application is distinct from using a USP14-selective inhibitor like IU1-47 or a pan-proteasome inhibitor like Bortezomib . By sparing the 20S core, RA-9 allows researchers to study the consequences of 19S DUB inhibition in isolation .

19S DUB vs 20S Proteasome Inhibition Studies

RA-9 serves as a critical comparator compound in studies evaluating the differential effects of inhibiting the 19S regulatory particle DUBs versus direct blockade of the 20S proteasome catalytic core . Its complete lack of 20S inhibition at concentrations up to 10 μM stands in stark contrast to agents like Bortezomib (20S IC50 ~2.4 nM) [2]. This distinction is essential for research into drug resistance mechanisms, as cancer cells often upregulate proteasome activity in response to 20S inhibitors .

Application
Selection Property
Validation Focus
Apoptosis / UPR pathway studies in ovarian cancer models
DUB selectivity (UCHL5/USP14) with 20S proteasome sparing
UPR marker validation (CHOP, GRP78, XBP1 splicing)
Multi-DUB selectivity profiling
Dual UCHL5/USP14 inhibition with defined off-target DUB profile
Comparative DUB activity assays with IU1 or selective inhibitors
19S vs 20S mechanistic separation studies
19S DUB inhibition without 20S catalytic activity
20S proteasome activity verification (Proteasome-Glo)
In vivo ovarian cancer xenograft efficacy research
Reported in vivo tolerability and tumor growth retardation
Survival endpoint and tumor burden monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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